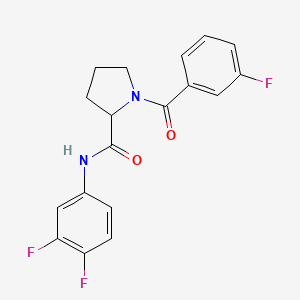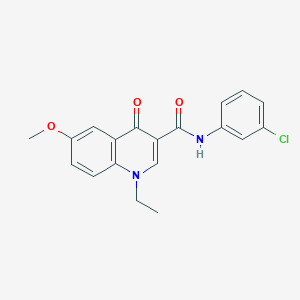![molecular formula C12H16ClN3O2S B6126986 2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B6126986.png)
2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide is an organic compound with a complex structure that includes a chlorinated aromatic ring, a propanoyl group, and a hydrazinecarbothioamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide typically involves multiple steps:
Starting Material: The synthesis begins with 4-chloro-3-methylphenol.
Formation of Intermediate: The phenol undergoes a reaction with propanoyl chloride to form 2-(4-chloro-3-methylphenoxy)propanoyl chloride.
Hydrazine Derivative Formation: The intermediate is then reacted with N-methylhydrazinecarbothioamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes precise control of reaction temperatures, use of catalysts, and purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-chloro-2-methylphenoxy)propanoic acid: A structurally similar compound with different functional groups.
2-(4-chloro-3-methyl-phenoxy)-2-methyl-propionic acid: Another related compound with a similar aromatic ring structure.
Uniqueness
2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
1-[2-(4-chloro-3-methylphenoxy)propanoylamino]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2S/c1-7-6-9(4-5-10(7)13)18-8(2)11(17)15-16-12(19)14-3/h4-6,8H,1-3H3,(H,15,17)(H2,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDINBBCOUIPSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NNC(=S)NC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-cyclopropyl-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6126903.png)
![2-amino-N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-6-methyl-4-pyrimidinecarboxamide](/img/structure/B6126911.png)
![(3Z)-2-(2-adamantylidene)-3-[(1-methylindol-3-yl)methylidene]butanedioic acid](/img/structure/B6126917.png)
![N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]cycloheptanecarboxamide](/img/structure/B6126919.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B6126920.png)
![2-{1-benzyl-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6126934.png)

![5-(2-oxo-2-{4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6126942.png)
![N-[(E)-[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylideneamino]pyridine-4-carboxamide](/img/structure/B6126959.png)
![4-(4-FLUOROPHENYL)-7,7-DIMETHYL-1-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE](/img/structure/B6126962.png)
![1-phenoxy-3-{[3-(1-piperidinyl)propyl]amino}-2-propanol dihydrochloride](/img/structure/B6126963.png)
![3-(4-chlorophenyl)-7-[3-(dimethylamino)propyl]-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6126967.png)

![1-[4-[[(3,5-dimethyl-1H-pyrazol-4-yl)methyl-methylamino]methyl]-2-methoxyphenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol](/img/structure/B6126972.png)
